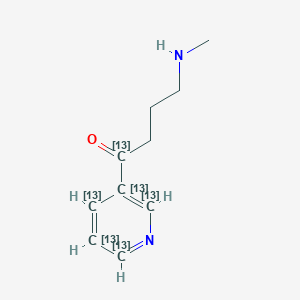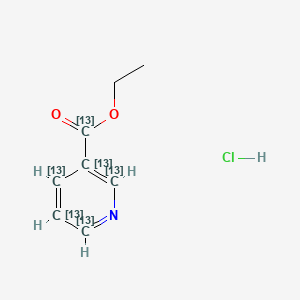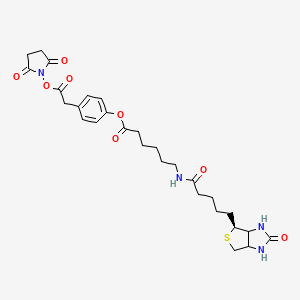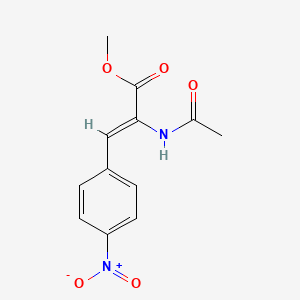
Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside (Bz-Gly-OAc) is a type of sugar molecule that has a wide range of applications in scientific research. It is a useful tool for studying the structure and function of various biological molecules, as well as for developing therapeutics and diagnostics. Bz-Gly-OAc has several unique properties that make it an attractive target for researchers, including its strong binding affinity to proteins and its ability to act as a substrate for enzymes.
Aplicaciones Científicas De Investigación
Practical Synthesis
This compound has been used in the practical synthesis of the 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucosides of Fmoc-serine and Fmoc-threonine and their benzyl esters . The synthesis process involves mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride in refluxing 1,2-dichloroethane .
Antibacterial Activity
“Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside” exhibits antibacterial activities . This makes it suitable for the development of new drugs or as a research tool for studying the mechanisms of infection .
Antiviral Activity
In addition to its antibacterial properties, this compound also exhibits antiviral activities . This dual functionality enhances its potential as a therapeutic agent in the treatment of various infectious diseases .
Inhibitor of O-linked Glycosylation
This compound has been used as an inhibitor of O-linked glycosylation in a variety of cell lines . This property can be useful in studying the role of glycosylation in cellular processes and disease states .
Inhibition of 2,3 (O)-sialyltransferase
“Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside” has been used to inhibit 2,3 (O)-sialyltransferase . This enzyme is involved in the biosynthesis of sialylated glycoconjugates, which play crucial roles in cell-cell interactions and recognition .
Disruption of Glycoprotein Targeting
This compound has been used to disrupt glycoprotein targeting in HT-29 cells . This can help in understanding the role of glycoproteins in cellular functions and their implications in diseases .
Mecanismo De Acción
Target of Action
Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside is a versatile compound widely used in the biomedical industry . .
Mode of Action
It’s known that the compound exhibits antibacterial and antiviral activities , suggesting it interacts with targets that play crucial roles in these types of infections.
Biochemical Pathways
Given its reported antibacterial and antiviral activities , it can be inferred that the compound likely interferes with pathways essential for bacterial and viral replication or survival.
Result of Action
Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside has been reported to exhibit antibacterial and antiviral activities
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside can be achieved through a multi-step process involving protection, acetylation, and coupling reactions.", "Starting Materials": ["Benzyl alcohol", "2-acetamido-2-deoxy-D-glucose", "acetic anhydride", "pyridine", "triethylamine", "acetic acid", "HCl", "sodium bicarbonate", "chloroacetyl chloride"], "Reaction": ["1. Protection of the hydroxyl groups in 2-acetamido-2-deoxy-D-glucose using benzyl alcohol and HCl", "2. Acetylation of the protected sugar using acetic anhydride and pyridine", "3. Deprotection of the benzyl group using HCl and sodium bicarbonate", "4. Acetylation of the deprotected sugar using acetic anhydride and pyridine", "5. Chloroacetylation of the acetylated sugar using chloroacetyl chloride and triethylamine", "6. Coupling of the chloroacetylated sugar with the protected glucosamine using triethylamine as a base", "7. Deprotection of the acetyl groups using sodium methoxide in methanol", "8. Purification of the final product using column chromatography"] } | |
Número CAS |
13341-66-3 |
Nombre del producto |
Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside |
Fórmula molecular |
C₂₁H₂₇NO₉ |
Peso molecular |
437.44 |
Sinónimos |
Phenylmethyl 2-(Acetylamino)-2-deoxy-β-D-glucopyranoside 3,4,6-Triacetate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
